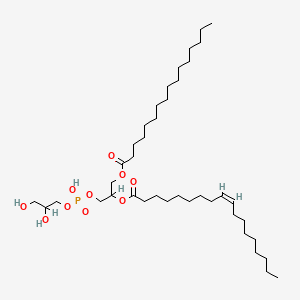
1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol
Overview
Description
1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol is a phosphatidylglycerol, a type of phospholipid that plays a crucial role in cellular membranes. It is composed of a glycerol backbone, with a palmitoyl group at the first position, an oleoyl group at the second position, and a phosphoglycerol group at the third position . This compound is significant in various biological processes, including membrane structure and function, signaling pathways, and metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol can be synthesized through several methods. One common approach involves the esterification of glycerol with palmitic acid and oleic acid, followed by phosphorylation with phosphoric acid . The reaction conditions typically require a catalyst, such as sulfuric acid, and are carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic processes. Lipases are used to catalyze the esterification reactions, providing a more environmentally friendly and efficient method compared to traditional chemical synthesis . The use of bioreactors allows for large-scale production, ensuring consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol undergoes various chemical reactions, including:
Substitution: The phosphoglycerol group can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis is preferred, using lipases at physiological pH and temperature.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation: Hydroperoxides and other oxidized derivatives.
Hydrolysis: Palmitic acid, oleic acid, and glycerophosphoglycerol.
Substitution: Substituted phosphoglycerol derivatives.
Scientific Research Applications
1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol involves its integration into cellular membranes, where it influences membrane fluidity and stability . It interacts with various proteins and receptors, modulating signaling pathways and cellular responses . The compound’s ability to reduce surface tension makes it effective in respiratory applications, preventing alveolar collapse and improving lung function .
Comparison with Similar Compounds
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine
Comparison: 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol is unique due to its specific combination of fatty acids and the phosphoglycerol head group . This structure imparts distinct biophysical properties, such as its role in membrane curvature and signaling . Compared to other phospholipids, it has a higher propensity for forming non-lamellar phases, which is crucial in certain cellular processes .
Properties
IUPAC Name |
[1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46)/b18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZGBAOHGQRCBP-ZCXUNETKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H77O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81490-05-3 | |
| Record name | 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081490053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


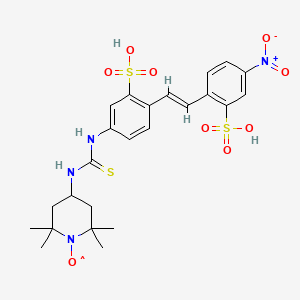
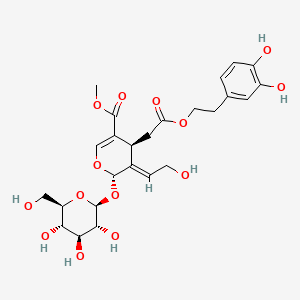
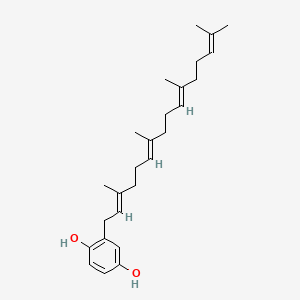

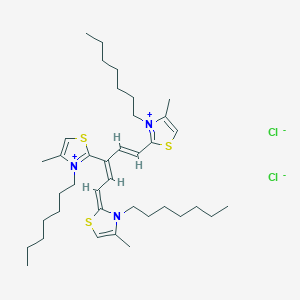

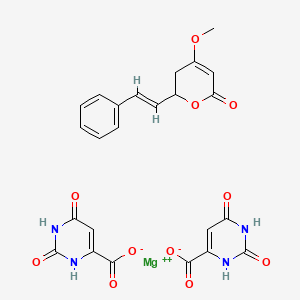
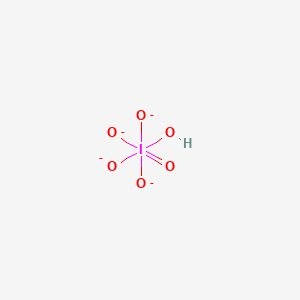
![2-{2,5-dimethyl-3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B1233120.png)
![3-chloro-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1-benzothiophene-2-carboxamide](/img/structure/B1233121.png)
![1-(2,4-dimethylphenyl)-3-[(E)-[4-(3-methylbutoxy)phenyl]methylideneamino]thiourea](/img/structure/B1233122.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1233123.png)


